molecular formula C28H22N6O3 B1261998 2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan

Cat. No. B1261998
M. Wt: 490.5 g/mol
InChI Key: HPIAYTVCFJPXQK-UHFFFAOYSA-N
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Description

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan, also known as 2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan, is a useful research compound. Its molecular formula is C28H22N6O3 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan

Molecular Formula

C28H22N6O3

Molecular Weight

490.5 g/mol

IUPAC Name

[3-methoxy-4-[5-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]furan-2-yl]phenyl]-pyridin-2-yldiazene

InChI

InChI=1S/C28H22N6O3/c1-35-25-17-19(31-33-27-7-3-5-15-29-27)9-11-21(25)23-13-14-24(37-23)22-12-10-20(18-26(22)36-2)32-34-28-8-4-6-16-30-28/h3-18H,1-2H3

InChI Key

HPIAYTVCFJPXQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)C3=CC=C(O3)C4=C(C=C(C=C4)N=NC5=CC=CC=N5)OC

synonyms

2,5-bis(2-methoxy-4-(2-pyridylimino)aminophenyl)furan
2,5-bis(MeOPIAP)furan

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan (41, DB709) was prepared according to the procedure for 4f using diamine 3c and S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide as starting materials. Free base: Bright yellow crystalline solid, mp 196-197° C. (EtOAc/Et2O). Yield: 75%. 1H NMR (DMSO-d6): 3.92 (s, 6H), 6.64 and 6.67 (d, 2H and s, 2H, overlapping a broad NH signal), 6.89 (s, 2H), 7.55 (dd, 2H), 7.86 (d, 2H), 7.95 (m, 2H), 8.32 (d, 2H), 8.63 (d, 2H). Dihydrochloride: brick orange solid, mp >180° C. dec. 1H NMR (DMSO-d6): 4.00 (s, 6H), 7.16 (s, 2H), 7.18 (d, 2H), 7.34 (s, 2H), 7.85 (dd, 2H), 8.13 (d, 2H), 8.22 (t, 2H), 8.49 (d, 2H), 8.89 (d, 2H), 9.39 (br s, 2H), 10.15 (br s, 2H), 11.89 (br s, 2H), MS (EI): m/z 518 (M+, 100), 414 (90.0), 371 (13.3), 310 (12.7), 267 (9.7), 155 (6.02), 104 (25.9), 77 (9.6), 43 (13.6). Anal Calcd. for C30H26N6O.2.0HCl.2.0H2O (627.51): C, H, N, Cl.
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